molecular formula C15H16N4O3S B5684740 N-[5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide

N-[5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide

Cat. No. B5684740
M. Wt: 332.4 g/mol
InChI Key: ABQMFGIGLJPDMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide, also known as NTCC, is a chemical compound that has been extensively studied for its potential applications in scientific research. NTCC is a thiadiazole derivative that has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for use in various research fields.

Mechanism of Action

The mechanism of action of N-[5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide is not yet fully understood. However, it is believed that N-[5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide exerts its effects by binding to specific targets, such as enzymes or proteins, and altering their function.
Biochemical and Physiological Effects
N-[5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide has been shown to exhibit a range of biochemical and physiological effects. Some of the effects of N-[5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide include:
1. Fluorescence: N-[5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide exhibits strong fluorescence properties, making it a useful tool for fluorescence-based assays.
2. Enzyme Inhibition: N-[5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide has been shown to inhibit various enzymes, including carbonic anhydrase, β-lactamase, and acetylcholinesterase.
3. Antimicrobial Activity: N-[5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide has been shown to exhibit antimicrobial activity against various bacteria and fungi.

Advantages and Limitations for Lab Experiments

N-[5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide has several advantages and limitations for use in lab experiments. Some of the advantages of N-[5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide include:
1. Fluorescence: N-[5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide exhibits strong fluorescence properties, making it a useful tool for fluorescence-based assays.
2. Enzyme Inhibition: N-[5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide has been shown to inhibit various enzymes, making it a potential candidate for use as an enzyme inhibitor.
3. Antimicrobial Activity: N-[5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide has been shown to exhibit antimicrobial activity against various bacteria and fungi, making it a potential candidate for the development of new antimicrobial agents.
Some of the limitations of N-[5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide include:
1. Toxicity: N-[5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide has been shown to exhibit some toxicity in vitro, making it important to use caution when handling the compound.
2. Limited Availability: N-[5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide is not yet widely available, making it difficult for researchers to obtain the compound for use in their experiments.

Future Directions

There are several future directions for research involving N-[5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide. Some of these directions include:
1. Development of New Antimicrobial Agents: N-[5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide has been shown to exhibit antimicrobial activity against various bacteria and fungi, making it a potential candidate for the development of new antimicrobial agents.
2. Identification of New Targets: The mechanism of action of N-[5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide is not yet fully understood. Further research is needed to identify new targets for the compound and to elucidate its mechanism of action.
3. Optimization of

Synthesis Methods

The synthesis of N-[5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide involves the reaction of 4-nitrobenzenesulfonyl chloride with 2-aminobenzenethiol to form 5-(4-nitrophenyl)-1,3,4-thiadiazole-2-thiol. This intermediate is then reacted with cyclohexanecarboxylic anhydride to form N-[5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide.

Scientific Research Applications

N-[5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide has been extensively studied for its potential applications in scientific research. It has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for use in various research fields. Some of the potential applications of N-[5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide include:
1. Fluorescent Probes: N-[5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide has been used as a fluorescent probe for the determination of protein conformational changes and protein-ligand interactions.
2. Enzyme Inhibitors: N-[5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide has been shown to exhibit inhibitory activity against various enzymes, including carbonic anhydrase, β-lactamase, and acetylcholinesterase.
3. Antimicrobial Agents: N-[5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide has been shown to exhibit antimicrobial activity against various bacteria and fungi, making it a potential candidate for the development of new antimicrobial agents.

properties

IUPAC Name

N-[5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O3S/c20-13(10-4-2-1-3-5-10)16-15-18-17-14(23-15)11-6-8-12(9-7-11)19(21)22/h6-10H,1-5H2,(H,16,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABQMFGIGLJPDMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)NC2=NN=C(S2)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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